1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features both oxazole and pyrrolidine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the oxazole ring, known for its biological activity, and the pyrrolidine ring, which is a common motif in many bioactive molecules, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the formation of the oxazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of an appropriate precursor containing a nitrile and an amide group to form the oxazole ring. This can be achieved under acidic or basic conditions, often using reagents such as phosphorus oxychloride (POCl3) or sodium hydride (NaH).
Once the oxazole ring is formed, the next step involves the introduction of the pyrrolidine ring. This can be done through a nucleophilic substitution reaction where a pyrrolidine derivative reacts with the oxazole intermediate. The reaction conditions typically involve the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can lead to saturated analogs of the original compound.
Scientific Research Applications
1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of 1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]ethanone: Similar structure but with an ethanone group instead of a prop-2-en-1-one group.
1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]butan-2-one: Similar structure but with a butan-2-one group instead of a prop-2-en-1-one group.
Uniqueness
1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to the presence of both the oxazole and pyrrolidine rings, which confer distinct chemical and biological properties. The prop-2-en-1-one group also provides additional reactivity, allowing for further functionalization and derivatization.
Properties
IUPAC Name |
1-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-10(13)12-6-3-4-9(12)8-5-7-14-11-8/h2,5,7,9H,1,3-4,6H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOKOXVRXOAXSO-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H]1C2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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